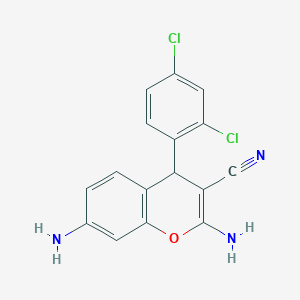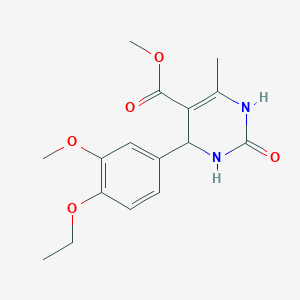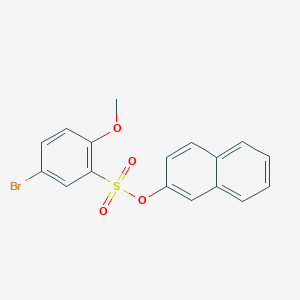
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile, also known as DCPC, is a heterocyclic compound with potential applications in the field of medicinal chemistry. The compound belongs to the class of chromene derivatives, which have been extensively studied for their biological activities. DCPC has shown promising results in various scientific studies, making it a potential candidate for further research.
作用機序
The exact mechanism of action of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. The compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to have antioxidant and anti-inflammatory properties. 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has also been shown to inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is its potential as a novel anticancer agent. The compound has shown promising results in various in vitro studies, making it a potential candidate for further research. However, one limitation of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Further research is also needed to elucidate the exact mechanism of action of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile and to optimize its pharmacological properties for clinical use.
合成法
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 2-aminophenol to obtain 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of an aldehyde with malononitrile followed by cyclization.
科学的研究の応用
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has been studied for its potential use as an anticancer agent. In vitro studies have shown that 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(20)6-14(11)22-16(21)12(15)7-19/h1-6,15H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNISWAUBSKCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5105971.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5105980.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105984.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5105986.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5105997.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106009.png)
![1-(cyclopropylmethyl)-4-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B5106015.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5106025.png)

![7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5106038.png)
![4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5106049.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)